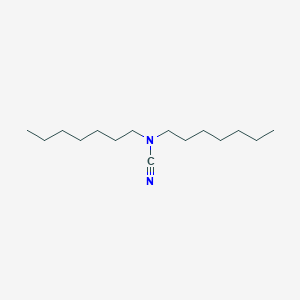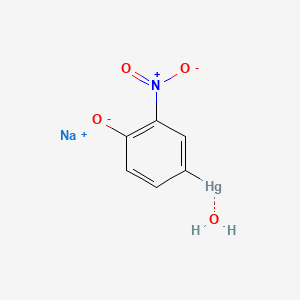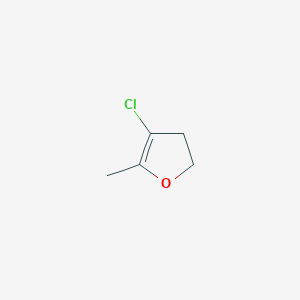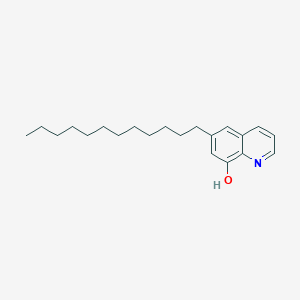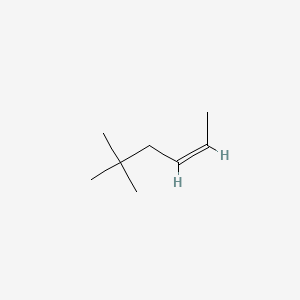
Ethyl methyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl methyl phosphate is an organophosphorus compound with the chemical formula C3H9O4P It is an ester of phosphoric acid, featuring both ethyl and methyl groups attached to the phosphate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl methyl phosphate can be synthesized through the esterification of phosphoric acid with ethanol and methanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The general reaction is as follows:
H3PO4+CH3OH+C2H5OH→C3H9O4P+2H2O
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous processes where phosphoric acid is reacted with a mixture of ethanol and methanol under controlled temperatures and pressures. The use of distillation techniques helps in purifying the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl methyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid, ethanol, and methanol.
Oxidation: It can be oxidized to form higher oxidation state phosphorus compounds.
Substitution: It can undergo nucleophilic substitution reactions where the ethyl or methyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions, sometimes with acidic or basic catalysts.
Oxidation: Can be achieved using oxidizing agents such as hydrogen peroxide.
Substitution: Various nucleophiles like amines or alcohols can be used under mild conditions.
Major Products:
Hydrolysis: Phosphoric acid, ethanol, and methanol.
Oxidation: Phosphoric acid derivatives.
Substitution: Depending on the nucleophile, various substituted phosphates.
Applications De Recherche Scientifique
Ethyl methyl phosphate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential role in biochemical pathways and as a model compound for studying phosphate esters.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of flame retardants, plasticizers, and as an additive in lubricants.
Mécanisme D'action
The mechanism of action of ethyl methyl phosphate involves its interaction with various molecular targets. In biochemical systems, it can act as a phosphate donor or acceptor, participating in phosphorylation and dephosphorylation reactions. These reactions are crucial in regulating metabolic pathways and signal transduction processes.
Comparaison Avec Des Composés Similaires
Dimethyl phosphate: Contains two methyl groups instead of one ethyl and one methyl group.
Diethyl phosphate: Contains two ethyl groups.
Methyl ethyl phosphonate: Similar structure but with a phosphonate group instead of a phosphate group.
Uniqueness: Ethyl methyl phosphate is unique due to its mixed alkyl group composition, which can influence its reactivity and solubility properties. This makes it a versatile compound for various applications compared to its fully methylated or ethylated counterparts.
Propriétés
Numéro CAS |
44636-58-0 |
|---|---|
Formule moléculaire |
C3H8O4P- |
Poids moléculaire |
139.07 g/mol |
Nom IUPAC |
ethyl methyl phosphate |
InChI |
InChI=1S/C3H9O4P/c1-3-7-8(4,5)6-2/h3H2,1-2H3,(H,4,5)/p-1 |
Clé InChI |
XMNQCSOOUOJOLR-UHFFFAOYSA-M |
SMILES canonique |
CCOP(=O)([O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




